2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine
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Overview
Description
2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine is an organic compound that features a pyrimidine core substituted with a 4-(2-thienyl) group and a 2-{4-[(4-bromobenzyl)oxy]phenyl} moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could yield an alcohol or alkane derivative.
Scientific Research Applications
2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-Chlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine
- 2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine
- 2-{4-[(4-Fluorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine
Uniqueness
2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain molecular targets.
Properties
IUPAC Name |
2-[4-[(4-bromophenyl)methoxy]phenyl]-4-thiophen-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2OS/c22-17-7-3-15(4-8-17)14-25-18-9-5-16(6-10-18)21-23-12-11-19(24-21)20-2-1-13-26-20/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTOQUBDWIKRIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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